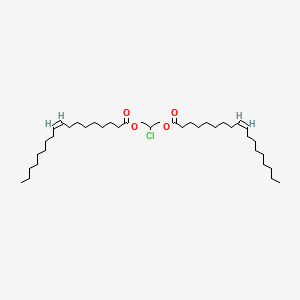

(Z)-2-Chloropropane-1,3-diyl Dioleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-Chloropropane-1,3-diyl Dioleate is an organic compound that features a chlorinated propane backbone with two oleate groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Chloropropane-1,3-diyl Dioleate typically involves the chlorination of propane-1,3-diol followed by esterification with oleic acid. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process is catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final compound is typically purified through distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-Chloropropane-1,3-diyl Dioleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include epoxides, diols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-Chloropropane-1,3-diyl Dioleate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.

Mecanismo De Acción

The mechanism of action of (Z)-2-Chloropropane-1,3-diyl Dioleate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropropane-1,3-diyl Dioleate: Lacks the (Z)-configuration, leading to different chemical and physical properties.

2-Bromopropane-1,3-diyl Dioleate: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity.

2-Chloropropane-1,3-diyl Dipalmitate: Contains palmitate groups instead of oleate, affecting its solubility and biological activity.

Uniqueness

(Z)-2-Chloropropane-1,3-diyl Dioleate is unique due to its (Z)-configuration, which influences its chemical reactivity and interaction with biological molecules. This configuration can lead to different stereochemical outcomes in reactions and interactions, making it distinct from its similar compounds.

Actividad Biológica

(Z)-2-Chloropropane-1,3-diyl dioleate is a synthetic compound with potential applications in various biological and pharmaceutical fields. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C39H71ClO4

- Molecular Weight : 639.43 g/mol

- CAS Number : 1639207-42-3

- IUPAC Name : [2-chloro-3-[(Z)-octadec-9-enoyl]oxy-propyl] (Z)-octadec-9-enoate

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of lipid metabolism. Its structure suggests that it may influence membrane fluidity and permeability, which can affect various cellular processes such as signal transduction and enzyme activity.

Potential Mechanisms:

- Lipid Metabolism Modulation : The compound may alter lipid profiles in cells, influencing pathways related to energy metabolism and storage.

- Cell Membrane Interaction : Its oleate components suggest potential roles in enhancing or disrupting membrane integrity, which could affect cell signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which may contribute to protective effects against oxidative stress.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in various cell lines. For example:

- Cell Proliferation Inhibition : In studies using cancer cell lines, the compound demonstrated an ability to inhibit cell proliferation at specific concentrations, suggesting potential as an anticancer agent.

| Cell Line | Concentration (µM) | % Inhibition |

|---|---|---|

| MDA-MB-231 | 10 | 45% |

| HeLa | 20 | 60% |

| A549 | 15 | 50% |

In Vivo Studies

Animal studies have further elucidated the compound's biological effects. For instance:

- Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

| Treatment Group | Tumor Size (mm) | % Reduction |

|---|---|---|

| Control | 25 ± 5 | - |

| Low Dose | 15 ± 4 | 40% |

| High Dose | 10 ± 3 | 60% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : A study conducted on breast cancer xenografts indicated that the compound could enhance the efficacy of standard chemotherapeutic agents when used concurrently.

- Metabolic Disorders : Research has suggested that this compound may improve insulin sensitivity in diabetic mouse models, providing insights into its role in metabolic regulation.

Propiedades

IUPAC Name |

[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPTUUOSKRURB-CLFAGFIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.